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Compound of Interest

Compound Name: Tetrahydroharmine

Cat. No.: B1220023

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the principal harmala
alkaloids: harmine, harmaline, and tetrahydroharmine (THH). The information is compiled
from preclinical toxicology studies and clinical trials to support research and drug development
efforts.

Executive Summary

Harmala alkaloids, primarily known as reversible inhibitors of monoamine oxidase A (MAO-A),
present a complex safety profile. While their reversible nature suggests a lower risk of
tyramine-induced hypertensive crises ("cheese syndrome") compared to irreversible MAOIs,
significant safety concerns remain, particularly regarding drug-drug interactions and dose-
dependent toxicity.[1][2] Harmine has been the most studied, with a recent Phase 1 clinical trial
establishing a maximum tolerated dose in humans.[3][4] Harmaline is noted for its more potent
hallucinogenic effects and potential for neurotoxicity at high doses.[2] Tetrahydroharmine's
safety profile is the least characterized, but it is known to be a serotonin reuptake inhibitor in
addition to its MAO-A inhibition, creating a distinct profile of risk.[5][6]

Quantitative Safety Data

The following table summarizes the key quantitative safety metrics for harmine, harmaline, and
tetrahydroharmine derived from animal studies and human clinical trials.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1220023?utm_src=pdf-interest
https://www.benchchem.com/product/b1220023?utm_src=pdf-body
https://en.wikipedia.org/wiki/Harmala_alkaloid
https://en.wikipedia.org/wiki/Harmaline
https://en.wikipedia.org/wiki/Harmine
https://pmc.ncbi.nlm.nih.gov/articles/PMC11549898/
https://en.wikipedia.org/wiki/Harmaline
https://www.benchchem.com/product/b1220023?utm_src=pdf-body
https://wiki.dmt-nexus.me/Tetrahydroharmine
https://www.biosynth.com/p/FT161147/17019-01-1-tetrahydroharmine
https://www.benchchem.com/product/b1220023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. ] Tetrahydrohar
Parameter Harmine Harmaline . Source
mine (THH)
Data not
specifically Data not
87 mg/kg (Rat, available in specifically
Intraperitoneal)2 reviewed available.
LDso (Median 00 mg/kg (Rat, literature. Toxicity  Toxicity is 7]
Lethal Dose) Subcutaneous)?2 is generally presumed to be
6.9 mg/kg (In considered similar to other
vivo, unspecified) comparable to harmala
other harmala alkaloids.[5]
alkaloids.
Maximum Not established Not established
~2.7 mg/kg ] o ) o
Tolerated Dose (Oral) in formal clinical in formal clinical [31[4]
ra
(MTD) - Human trials. trials.
Reversible
] ) Potent Inhibitor of MAO-
Primary Reversible )
] . Reversible A
Mechanism of Inhibitor of MAO- o ) [1105119]
] Inhibitor of MAO-  (RIMA)Serotonin
Action A (RIMA)
A (RIMA) Reuptake
Inhibitor (SRI)
Nausea & ]
. Psychoactive
Vomiting (>2.7 o
_ Vivid effects are
mg/kg)Drowsines o
Hallucinations (at  reported to be
Sv
Common 300-400 mg oral similar to other

Adverse Effects

DizzinessImpaire

doses)Physical

harmala

[1IE3][418]

(Human) ] DiscomfortPurgat  alkaloids, but
ConcentrationAta ) )
_ ive (at high about one-third
xia,
doses) as potent as
TremorsHypoten )
] ] harmaline.[5][10]
sion, Bradycardia
Key Safety Risks  Serotonin Serotonin Serotonin [215171[11]
SyndromeHypert ~ SyndromeHypert  Syndrome
ensive Crisis ensive (elevated risk
(with CrisisPotential due to dual

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://wiki.dmt-nexus.me/Tetrahydroharmine
https://oamjms.eu/index.php/mjms/article/download/6654/6078/55129
https://www.acslab.com/research-development/harmine-guide-effects-benefits-risks-and-legality
https://en.wikipedia.org/wiki/Harmine
https://pmc.ncbi.nlm.nih.gov/articles/PMC11549898/
https://en.wikipedia.org/wiki/Harmala_alkaloid
https://wiki.dmt-nexus.me/Tetrahydroharmine
https://pubmed.ncbi.nlm.nih.gov/20036304/
https://wiki.dmt-nexus.me/Tetrahydroharmine
https://en.wikipedia.org/wiki/Tetrahydroharmine
https://en.wikipedia.org/wiki/Harmala_alkaloid
https://en.wikipedia.org/wiki/Harmine
https://pmc.ncbi.nlm.nih.gov/articles/PMC11549898/
https://www.acslab.com/research-development/harmine-guide-effects-benefits-risks-and-legality
https://en.wikipedia.org/wiki/Harmaline
https://wiki.dmt-nexus.me/Tetrahydroharmine
https://oamjms.eu/index.php/mjms/article/download/6654/6078/55129
https://pmc.ncbi.nlm.nih.gov/articles/PMC3841998/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

tyramine/sympat  for Neurotoxicity MAOI/SRI

homimetics)Drug  (high doses, action)Hypertens
-drug interactions  preclinical) ive Crisis
(CYP450

enzymes)

Signaling Pathway: MAO-A Inhibition

Harmala alkaloids exert their primary pharmacological effect by inhibiting monoamine oxidase A
(MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters
such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as the dietary
amine tyramine. By reversibly binding to MAO-A, harmala alkaloids prevent this degradation,
leading to increased synaptic availability of these neurotransmitters. This mechanism underlies
both their potential therapeutic applications and their significant safety risks, such as serotonin
syndrome and hypertensive crisis.
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Caption: Mechanism of MAO-A inhibition by harmala alkaloids, increasing neurotransmitter
levels.

Comparative Risks and Interactions

The primary safety concern for all harmala alkaloids is their interaction with other substances
due to MAO inhibition.

¢ Serotonin Syndrome: Combining harmala alkaloids with other serotonergic agents (e.g.,
SSRIs, SNRIs, triptans) can lead to a potentially fatal condition characterized by cognitive,
autonomic, and somatic symptoms.[12] Tetrahydroharmine may pose a heightened risk due
to its dual mechanism as both a MAO-A inhibitor and a serotonin reuptake inhibitor.[5]

o Hypertensive Crisis: Although the risk is lower than with irreversible MAOIs, co-ingestion of
high-tyramine foods (e.g., aged cheeses, cured meats) or sympathomimetic drugs (e.g.,
pseudoephedrine) can still precipitate a dangerous increase in blood pressure.[2]

o CNS Depression: When combined with other CNS depressants like alcohol,
benzodiazepines, or opioids, harmala alkaloids can cause additive sedative effects.

o CYP450 Interactions: Harmala alkaloids have been shown to interact with various
cytochrome P450 enzymes, which can alter the metabolism of a wide range of
pharmaceuticals.[11][13]
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Caption: Logical relationship of key safety risks associated with each harmala alkaloid.

Experimental Protocols

The safety data presented in this guide are derived from established toxicological and clinical
study designs.

This protocol is a generalized representation of studies conducted to determine the LDso and
identify acute toxic effects of harmala alkaloids in animal models.

Objective: To determine the median lethal dose (LDso) and observe signs of acute toxicity
following a single high dose.

Animal Model: Wistar or Sprague-Dawley rats, or Albino mice, typically separated by sex.[14]
[15][16]

Methodology:

o Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one
week.
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o Grouping: Animals are divided into several dose groups and a control group (typically 5-10
animals per group).

o Substance Preparation: The alkaloid is dissolved in a suitable vehicle (e.g., saline,
methanol/saline solution).[15]

o Administration: A single dose is administered via a specific route (e.g., intraperitoneal, oral
gavage, subcutaneous).

o Observation: Animals are observed continuously for the first few hours and then
periodically for up to 14 days. Observations include clinical signs of toxicity (e.g., tremors,
convulsions, changes in locomotor activity), morbidity, and mortality.[14][16]

o Endpoint Analysis: The LDso is calculated using statistical methods (e.g., Probit analysis).
At the end of the study, surviving animals may be euthanized for gross necropsy and
histopathological examination of major organs.[15][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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